molecular formula C9H20O12S4 B13409903 2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate CAS No. 7511-62-8

2,2-Bis{[(methanesulfonyl)oxy]methyl}propane-1,3-diyl dimethanesulfonate

Cat. No.: B13409903
CAS No.: 7511-62-8
M. Wt: 448.5 g/mol
InChI Key: VXAXRXCTWLSTHD-UHFFFAOYSA-N
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Description

[3-methylsulfonyloxy-2,2-bis(methylsulfonyloxymethyl)propyl] methanesulfonate: is a chemical compound with the molecular formula C₉H₂₀O₁₂S₄ and a molecular weight of 448.5079 g/mol . It is known for its complex structure, which includes multiple methanesulfonate groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-methylsulfonyloxy-2,2-bis(methylsulfonyloxymethyl)propyl] methanesulfonate typically involves the reaction of pentaerythritol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction conditions include maintaining a low temperature to control the exothermic reaction and ensure the complete conversion of pentaerythritol to the desired product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: [3-methylsulfonyloxy-2,2-bis(methylsulfonyloxymethyl)propyl] methanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of sulfide derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield iodinated derivatives, while oxidation with potassium permanganate can produce sulfone derivatives .

Scientific Research Applications

Chemistry: In chemistry, [3-methylsulfonyloxy-2,2-bis(methylsulfonyloxymethyl)propyl] methanesulfonate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various reaction mechanisms .

Biology and Medicine: Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes, including the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of [3-methylsulfonyloxy-2,2-bis(methylsulfonyloxymethyl)propyl] methanesulfonate involves its interaction with molecular targets through its methanesulfonate groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable complexes. This interaction can affect the function of the target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

  • 1,3-bis(methylsulfonyloxy)-2,2-bis(methylsulfonyloxymethyl)propane
  • Tetrakis-O-methanesulfonyl-pentaerythritol

Comparison: Compared to similar compounds, [3-methylsulfonyloxy-2,2-bis(methylsulfonyloxymethyl)propyl] methanesulfonate is unique due to its specific arrangement of methanesulfonate groups. This unique structure imparts distinct reactivity and stability, making it suitable for specialized applications in scientific research and industry .

Properties

CAS No.

7511-62-8

Molecular Formula

C9H20O12S4

Molecular Weight

448.5 g/mol

IUPAC Name

[3-methylsulfonyloxy-2,2-bis(methylsulfonyloxymethyl)propyl] methanesulfonate

InChI

InChI=1S/C9H20O12S4/c1-22(10,11)18-5-9(6-19-23(2,12)13,7-20-24(3,14)15)8-21-25(4,16)17/h5-8H2,1-4H3

InChI Key

VXAXRXCTWLSTHD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC(COS(=O)(=O)C)(COS(=O)(=O)C)COS(=O)(=O)C

Origin of Product

United States

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